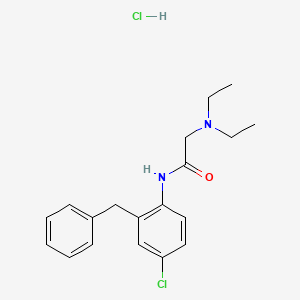![molecular formula C18H18NO6P B14664935 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione CAS No. 37173-10-7](/img/structure/B14664935.png)
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a bis(benzyloxy)phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bis(benzyloxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of phosphoryl oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: A simpler analog without the bis(benzyloxy)phosphoryl group.
Bis(benzyloxy)phosphoryl derivatives: Compounds with similar phosphoryl groups but different core structures.
Uniqueness: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the bis(benzyloxy)phosphoryl group, which imparts distinct chemical and biological properties not observed in simpler analogs.
Propiedades
Número CAS |
37173-10-7 |
|---|---|
Fórmula molecular |
C18H18NO6P |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
dibenzyl (2,5-dioxopyrrolidin-1-yl) phosphate |
InChI |
InChI=1S/C18H18NO6P/c20-17-11-12-18(21)19(17)25-26(22,23-13-15-7-3-1-4-8-15)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
YDLPKOISTSRKLG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



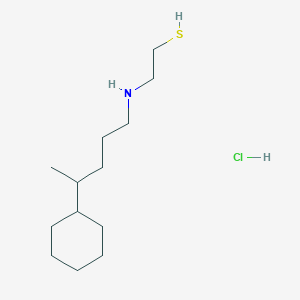
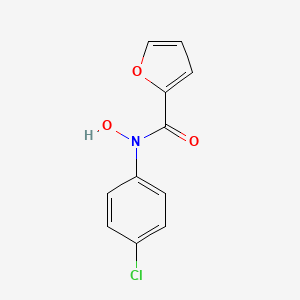
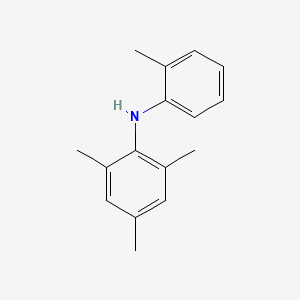
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)


![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
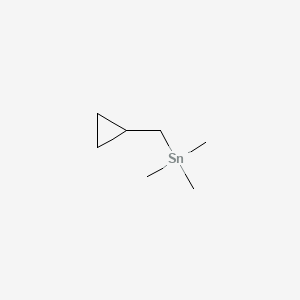

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)

